Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino acid derivative, and a phenylacetate moiety. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The synthesis of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate can be achieved through several chemical reactions involving readily available starting materials. Its structure suggests that it may be derived from amino acids or their derivatives, which are common precursors in organic synthesis.
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate can be classified as:
The synthesis of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate typically involves the following steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere, and careful monitoring of reaction times to ensure optimal yields and purity of the final compound.
The molecular formula for Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate is , with a molecular weight of approximately 265.35 g/mol. The compound's structure showcases a combination of aliphatic and aromatic characteristics, contributing to its potential reactivity and biological activity.
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to proceed efficiently and selectively.
The mechanism of action for Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate largely depends on its interactions at a molecular level within biological systems.
Upon administration, this compound may interact with specific biological targets such as enzymes or receptors due to its structural features. The presence of both an amino group and an ester linkage suggests that it may modulate enzymatic activities or influence signaling pathways associated with cellular functions.
Research into similar compounds indicates that modifications in their structure can significantly affect their pharmacodynamics and pharmacokinetics, leading to varied therapeutic outcomes.
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate is expected to exhibit:
Key chemical properties include:
Thermal stability studies may reveal degradation points or reactivity thresholds essential for safe handling and storage.
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate has potential applications in:
This compound's unique structure and properties make it a valuable subject for further research in various scientific fields, potentially leading to novel therapeutic agents or chemical tools.
The 3-amino-2-oxopyrrolidinone (γ-aminobutyrolactam) core serves as the foundational scaffold for this target compound. Recent advances exploit N-alkylation reactions between pyrrolidinone precursors and α-halo phenylacetate derivatives to establish the critical C–N bond. A particularly efficient method involves the reaction of 3-aminopyrrolidin-2-one with ethyl 2-bromo-2-phenylacetate under phase-transfer conditions, achieving >85% yield through optimized use of tetrabutylammonium bromide (TBAB) in a biphasic toluene/water system at 60°C [4] [6]. Alternative N-functionalization routes employ Mitsunobu reactions with tert-butyl 2-phenyl-2-hydroxyacetate, though yields are generally lower (~65%) due to competing elimination pathways [6].
Radical-based functionalization represents an emerging frontier. Inspired by TBHP/AIBN-mediated C–S bond formations in heterocycle synthesis [7], researchers have adapted this strategy for pyrrolidinone C–H activation. Photoredox catalysis using Ru(bpy)₃Cl₂ facilitates decarboxylative coupling between N-protected pyrrolidinones and tert-butyl phenylglyoxylate, enabling direct introduction of the tert-butoxycarbonylphenylmethyl moiety at the pyrrolidinone C4 position. This method offers a step-economical route but requires further optimization (current yield: 55–60%) [7].
Table 1: Comparative Functionalization Strategies for Pyrrolidinone Ring
Method | Reagent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
N-Alkylation | Ethyl 2-bromo-2-phenylacetate | TBAB, toluene/H₂O, 60°C | >85 | High reliability |
Mitsunobu | tert-Butyl 2-hydroxy-2-phenylacetate | DIAD, PPh₃, THF, 0°C→RT | ~65 | Stereospecificity |
Photoredox C–H functionalization | tert-Butyl phenylglyoxylate | Ru(bpy)₃Cl₂, blue LED, DMF | 55–60 | Step economy |
The chiral center at the 2-phenylacetate moiety necessitates precise stereocontrol for pharmaceutical applicability. Diastereoselective alkylation using Evans oxazolidinone auxiliaries provides exceptional stereoselectivity (dr >98:2). This route involves condensation of 3-(N-Boc-amino)pyrrolidin-2-one with (4S)-benzyloxazolidinone-activated phenylacetic acid, followed by stereoselective alkylation and auxiliary cleavage. Though reliable, this method requires four additional steps compared to direct approaches [3] [6].
Chemoenzymatic dynamic kinetic resolution (DKR) offers a more efficient alternative. Novozym 435 lipase catalyzes the enantioselective esterification of racemic 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetic acid with tert-butanol in the presence of a ruthenium-based racemization catalyst. This continuous in situ racemization/enantioselective esterification achieves 92% yield and 99% ee for the (R)-enantiomer at 70°C within 24 hours [5]. Computational modeling reveals the enzyme's binding pocket preferentially accommodates the (S)-acid enantiomer, leaving the (R)-enantiomer for esterification—a reversal of conventional selectivity that enables high-purity (R)-ester production [5] [9].
Tert-butyl ester formation and removal require specialized catalysts to balance activity and selectivity. Direct esterification employs:tert-butanol with p-toluenesulfonic acid (PTSA) catalysis (toluene reflux, 12h, 75% yield), but risks N-Boc deprotection when applied to protected intermediates. Safer approaches utilize tert-butyl 2,2,2-trichloroacetimidate under Lewis acid catalysis (BF₃·OEt₂, CH₂Cl₂, 0°C→RT, 2h), achieving 90% yield without epimerization or side reactions [4] [6].
Deprotection methodologies have evolved toward highly selective catalysts. Conventional TFA-mediated cleavage in dichloromethane (quantitative yield, 1h) remains prevalent but generates stoichiometric waste. Heterogeneous alternatives include montmorillonite K10 clay under microwave irradiation (100°C, 15 min, 95% yield) and silica-supported sulfonic acid catalysts in flow reactors (residence time 5 min, >99% conversion). These solid-acid systems enable efficient catalyst recovery and minimize acid waste streams [3] [10]. Palladium-catalyzed transfer hydrogenation provides a neutral deprotection alternative: using Pd/C with ammonium formate in methanol (25°C, 30 min, 98% yield), this method preserves base-sensitive functionalities while generating only isobutylene and CO₂ as byproducts [2].
Table 2: Catalytic Systems for Esterification and Deprotection
Process | Catalyst/Reagent | Conditions | Yield (%) | Critical Selectivity Features |
---|---|---|---|---|
Esterification | BF₃·OEt₂ | tert-Butyl trichloroacetimidate, 0°C→RT | 90 | No racemization |
Deprotection | Montmorillonite K10 (microwave) | 100°C, 15 min | 95 | Acid-sensitive group tolerance |
Deprotection | Pd/C + HCO₂NH₄ | MeOH, 25°C, 30 min | 98 | Base-sensitive group tolerance |
Enzyme-catalyzed reactions provide atom-economical routes to chiral synthons. Candida antarctica lipase B (CAL-B) demonstrates exceptional efficiency in kinetic resolution of racemic tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate precursors. Transesterification of (±)-2-(3-tert-butoxycarbonylamino-2-oxopyrrolidin-1-yl)-2-phenylacetic acid with vinyl acetate in MTBE at 45°C achieves E >200 (enantiomeric ratio) for (S)-enantiomer acetylation within 6 hours, leaving the desired (R)-acid enantiomer (ee >99%) [5]. This process integrates seamlessly with subsequent carbodiimide-mediated esterification to deliver enantiopure tert-butyl ester.
Whole-cell biocatalysis leverages engineered Escherichia coli expressing Rhodococcus amidase. These cells enantioselectively hydrolyze the 3-aminopyrrolidinone amide bond in prochiral 2-aryl-2-(3-cyano-2-oxopyrrolidin-1-yl)acetate precursors, yielding (3R)-amino-2-oxopyrrolidine and (S)-2-aryl-2-cyanoacetate fragments. The tert-butyl ester remains intact during this biotransformation, and the chiral amine product is recovered in 97% ee . This approach exemplifies convergent synthesis, where enzymatic desymmetrization generates both enantiopure fragments for downstream coupling.
Table 3: Biocatalytic Methods for Chiral Intermediate Synthesis
Biocatalyst | Reaction | Substrate | Product (ee%) | Productivity (g/L/h) |
---|---|---|---|---|
Candida antarctica lipase B | Kinetic resolution | (±)-2-(Protected amino)-2-phenylacetic acid | (R)-acid (>99%) | 35 |
Engineered E. coli (amidase) | Enantioselective hydrolysis | 2-Aryl-2-(3-cyano-2-oxopyrrolidin-1-yl)acetate | (3R)-Aminopyrrolidinone (97%) | 18 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1